molecular formula C14H11N5O4 B3848751 (E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B3848751
M. Wt: 313.27 g/mol
InChI Key: JHGNNYRHKLODKN-REZTVBANSA-N
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Description

(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid.

    Attachment of the Triazole Moiety: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions (CuAAC).

    Final Assembly: The final compound is assembled through condensation reactions, where the furan, nitrophenyl, and triazole components are linked together under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for studying cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a furan ring, nitrophenyl group, and triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O4/c1-22-13-4-2-10(19(20)21)6-12(13)14-5-3-11(23-14)7-17-18-8-15-16-9-18/h2-9H,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGNNYRHKLODKN-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 2
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(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 3
Reactant of Route 3
(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 4
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(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 5
(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Reactant of Route 6
Reactant of Route 6
(E)-1-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine

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